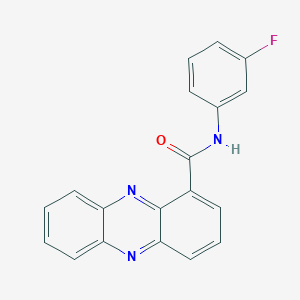

N-(3-フルオロフェニル)フェナジン-1-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Chemistry: N-(3-fluorophenyl)phenazine-1-carboxamide is used as a precursor in the synthesis of other phenazine derivatives.

Biology: This compound has been studied for its antimicrobial properties, particularly against fungal pathogens. It is also used in the study of bacterial physiology and iron acquisition.

Medicine: Research has shown that phenazine derivatives, including N-(3-fluorophenyl)phenazine-1-carboxamide, exhibit cytotoxicity against various cancer cell lines. This makes it a potential candidate for the development of new anticancer drugs.

Industry: In agriculture, this compound is used to suppress fungal root pathogens, highlighting its potential as a biocontrol agent.

作用機序

Target of Action

N-(3-fluorophenyl)phenazine-1-carboxamide (PCN) is a phenazine derivative that has been found to have strong antagonistic properties against fungal phytopathogens . The primary targets of PCN are the fungal pathogens themselves. The compound has been used in research to isolate and identify novel bacterial strains, with the aim of using these strains to produce PCN as a lead molecule .

Mode of Action

PCN interacts with its targets by inhibiting their growth. The compound has been found to cause complete lysis of bacterial cells, with fragmented cytoplasm being released into the surrounding environment . This suggests that PCN disrupts the integrity of the cell wall and membrane, leading to cell death .

Biochemical Pathways

PCN affects several biochemical pathways in its target organisms. Transcriptomic and metabolomic analyses have revealed that the compound affects fatty acid metabolic processes, fatty acid oxidation, and lipid oxidation . It also impacts the function of ATP-binding cassette (ABC) transporters, nitrogen metabolism, and aminobenzoate degradation . These changes disrupt the normal functioning of the cell, leading to cell death .

Result of Action

The result of PCN’s action is the inhibition of growth and eventual death of fungal phytopathogens . This is achieved through the disruption of cellular structures and functions, including the cell wall and membrane, cellular nutrition, and antioxidant systems . The compound also alters the intracellular pH, further contributing to cell death .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)phenazine-1-carboxamide typically involves the condensation of 3-fluoroaniline with phenazine-1-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions: N-(3-fluorophenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted phenazine derivatives.

類似化合物との比較

Phenazine-1-carboxylic acid: Known for its antimicrobial properties.

Phenazine-1-carboxamide: Similar structure but lacks the fluorine substituent.

Phenoxazine-based compounds: Used as fluorescence chemosensors.

Uniqueness: N-(3-fluorophenyl)phenazine-1-carboxamide is unique due to the presence of the fluorine substituent, which enhances its electron-withdrawing properties and increases its cytotoxicity against cancer cells. This makes it a valuable compound for research and potential therapeutic applications.

生物活性

N-(3-fluorophenyl)phenazine-1-carboxamide is a phenazine derivative that has garnered attention due to its diverse biological activities, particularly in antifungal, antibacterial, and potential anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(3-fluorophenyl)phenazine-1-carboxamide features a phenazine backbone with a carboxamide functional group and a fluorophenyl substituent. The presence of fluorine enhances its biological activity and stability, making it an interesting subject for research in medicinal chemistry.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-(3-fluorophenyl)phenazine-1-carboxamide | Phenazine derivative | Fluorine substitution potentially alters biological activity. |

| Phenazine-1-carboxylic acid | Phenazine derivative | Lacks fluorine substituent; primarily used as a precursor. |

| N-(4-fluorophenyl)phenazine-1-carboxamide | Phenazine derivative | Different fluorine position; may exhibit altered biological activity. |

Antifungal Activity

N-(3-fluorophenyl)phenazine-1-carboxamide has demonstrated significant antifungal properties. Research indicates that it exhibits strong antagonistic effects against various fungal phytopathogens. The mechanisms through which it inhibits fungal growth include:

- Cell Wall Damage : Disruption of the integrity of fungal cell walls.

- Membrane Impairment : Alteration of membrane permeability leading to nutrient leakage.

- Intracellular Nutrient Imbalance : Disruption of essential nutrient uptake.

- Antioxidant System Disturbance : Interference with the antioxidant defense mechanisms in fungi.

Antibacterial Activity

Studies have shown that this compound also possesses antibacterial properties, particularly against opportunistic pathogens such as Pseudomonas aeruginosa. The antibacterial mechanisms include:

- Biofilm Disruption : Inhibition of biofilm formation, which enhances the susceptibility of bacteria to antibiotics.

- Iron Reduction : The compound can reduce ferric iron (Fe(III)) to ferrous iron (Fe(II)), facilitating better iron availability for bacterial growth under limiting conditions.

Anticancer Potential

Emerging evidence suggests that N-(3-fluorophenyl)phenazine-1-carboxamide may have anticancer properties. Preliminary studies indicate:

- Cytotoxicity Against Cancer Cells : The compound has shown cytotoxic effects on various cancer cell lines, although specific mechanisms remain under investigation.

- Inhibition of Tumor Growth : Potential for inhibiting tumor proliferation through various biochemical pathways.

Molecular Interactions

The molecular mechanism of action involves several key interactions with biomolecules:

- Enzymatic Degradation : The enzyme PcnH catalyzes the hydrolysis of the amide bond in phenazine derivatives, leading to the production of phenazine-1-carboxylic acid (PCA), which is crucial for its biological activity .

- Quorum Sensing Regulation : Production is regulated by quorum sensing mechanisms, indicating that high-density bacterial populations enhance the synthesis of this compound .

Pharmacokinetics

Pharmacokinetic studies reveal that N-(3-fluorophenyl)phenazine-1-carboxamide can be produced in high yields by certain bacterial strains, reaching concentrations up to 42,487 mg/L within 24 hours . This rapid production rate underscores its potential for biotechnological applications.

Study 1: Antifungal Efficacy

A study conducted on Fusarium oxysporum demonstrated that N-(3-fluorophenyl)phenazine-1-carboxamide effectively inhibited fungal growth in vitro. The compound's ability to disrupt cell wall integrity was highlighted as a primary mechanism of action .

Study 2: Antibacterial Properties

Research on Pseudomonas aeruginosa revealed that this phenazine derivative significantly reduced biofilm formation and enhanced susceptibility to conventional antibiotics when used in combination therapies .

Study 3: Cytotoxicity Assessment

In vitro assays on various cancer cell lines indicated that N-(3-fluorophenyl)phenazine-1-carboxamide exhibited cytotoxic effects, with IC50 values suggesting potential for further development as an anticancer agent .

特性

IUPAC Name |

N-(3-fluorophenyl)phenazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12FN3O/c20-12-5-3-6-13(11-12)21-19(24)14-7-4-10-17-18(14)23-16-9-2-1-8-15(16)22-17/h1-11H,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVROTXDWVVYZHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。